Pht-gly-osu

Description

Contextualizing N-Hydroxysuccinimide Esters within Activated Carboxylic Acid Chemistry

In the realm of organic synthesis, the formation of amide and ester bonds from carboxylic acids is a fundamental transformation. However, carboxylic acids are generally unreactive towards nucleophiles like amines and alcohols under mild conditions. To facilitate these reactions, the carboxyl group must first be "activated" to increase its electrophilicity. This is achieved by converting the carboxylic acid into a more reactive derivative, and this process is central to what is known as activated carboxylic acid chemistry. amerigoscientific.com

Several methods exist to activate carboxylic acids, including their conversion into acid halides, acyl azides, acylimidazoles, and anhydrides. thieme-connect.com Among these, a particularly important class of activated derivatives is the activated esters. N-Hydroxysuccinimide (NHS) esters represent one of the most versatile and widely utilized classes within this group. amerigoscientific.com The activation of a carboxylic acid with N-hydroxysuccinimide, typically facilitated by a coupling agent like a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), results in the formation of an NHS ester. guidechem.comcitizendium.org This NHS ester is a stable, yet reactive compound that can readily undergo nucleophilic attack by an amine to form a stable amide bond, releasing the water-soluble N-hydroxysuccinimide as a byproduct. thieme-connect.comchemicalbook.com

The utility of NHS esters stems from several advantageous properties. They are generally crystalline, stable enough to be isolated and stored, and their reactions with amines are efficient and proceed under mild conditions. guidechem.comchemicalbook.comglenresearch.com This contrasts with more reactive species like acid chlorides, which are highly sensitive to moisture, or other intermediates that may be unstable and difficult to handle. citizendium.org The water solubility of the NHS byproduct also simplifies the purification of the final amide product. researchgate.netgoogle.com

Historical Development and Significance of N-Hydroxysuccinimide Esters in Organic Synthesis

The development of activated esters is deeply rooted in the field of peptide synthesis. A significant breakthrough occurred in 1955 when Bodánszky reported the use of 4-nitrophenol (B140041) esters for the synthesis of the neuropeptide oxytocin. amerigoscientific.comthieme-connect.com This work spurred further investigation into other activated esters. In 1961, Nefkens and Tesser introduced the more reactive N-hydroxyphthalimide activated esters. thieme-connect.comwikipedia.org

Building on this foundation, in 1963, Anderson and his colleagues developed N-hydroxysuccinimide esters (NHS-esters). amerigoscientific.comthieme-connect.com They demonstrated a key advantage of this new class of reagents: the byproduct of the coupling reaction, N-hydroxysuccinimide, is water-soluble, which greatly simplifies the purification process, a critical factor in the multi-step process of peptide synthesis. thieme-connect.comgoogle.com The favorable reactivity, stability, and good crystallizability of NHS esters led to their widespread adoption. guidechem.comchemicalbook.com

The significance of NHS esters extends far beyond peptide synthesis. They have become indispensable tools in various areas of chemistry and biochemistry. thieme-connect.comthieme-connect.com In bioconjugate chemistry, NHS esters are extensively used to attach labels such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules. guidechem.comnih.gov This is crucial for creating reagents for immunoassays, fluorescence microscopy, and other bioanalytical techniques. chemicalbook.comrsc.org Furthermore, NHS esters are employed in the functionalization of materials and polymers, for instance, in modifying surfaces for biochips or creating reactive polymers for advanced materials science. amerigoscientific.comresearchgate.net

Definition and Structural Basis of N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester as a Model Activated Amino Acid Derivative

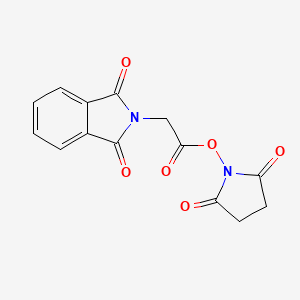

N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester, often abbreviated as Pht-gly-osu, is a chemical compound that serves as a classic example of an activated amino acid derivative. fishersci.com Structurally, it consists of three key components:

Glycine (B1666218): The simplest amino acid.

Phthaloyl group: This group is attached to the nitrogen atom of the glycine. It acts as a protecting group for the amino group, preventing it from participating in unwanted side reactions during the activation and coupling steps. researchgate.netekb.eg

N-Hydroxysuccinimide (NHS) ester: The carboxyl group of the N-phthaloylglycine is esterified with N-hydroxysuccinimide. This ester is the "activated" form, making the carbonyl carbon highly susceptible to nucleophilic attack by an amine. amerigoscientific.com

The combination of these components makes this compound a model compound for demonstrating the principles of amino acid activation in peptide synthesis. The phthaloyl group ensures that only the carboxylic acid end of the amino acid is activated, and the NHS ester provides a stable yet reactive handle for forming a new peptide bond. google.com The synthesis of N-phthaloyl amino acids can be achieved by reacting the amino acid with phthalic anhydride (B1165640). ekb.egresearchgate.net The subsequent esterification with N-hydroxysuccinimide, often using a coupling agent like DCC, yields the final activated ester. chemicalbook.com

Data Tables

Table 1: Properties of N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester (this compound)

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)acetate | fishersci.com |

| Synonyms | This compound, 2,5-dioxopyrrolidin-1-yl 2-(1,3-dioxoisoindol-2-yl) acetate | fishersci.com |

| CAS Number | 3397-29-3 | fishersci.com |

| Molecular Formula | C14H10N2O6 | fishersci.com |

| Molecular Weight | 302.242 g/mol | fishersci.com |

| Appearance | Solid | fishersci.com |

| SMILES | C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O | fishersci.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6/c17-10-5-6-11(18)16(10)22-12(19)7-15-13(20)8-3-1-2-4-9(8)14(15)21/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZZTHXHURDXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for N Phthaloyl Glycine N Hydroxysuccinimide Ester

Conventional Carbodiimide-Mediated Synthesis of N-Hydroxysuccinimide Esters

Carbodiimides are a class of coupling reagents widely used for the formation of amide and ester bonds. Their mechanism involves activating a carboxylic acid to form an O-acylisourea intermediate, which then reacts with a nucleophile, such as N-hydroxysuccinimide, to yield the activated ester.

Dicyclohexylcarbodiimide (B1669883) (DCC) is a commonly employed carbodiimide (B86325) for the synthesis of activated esters, including N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester. The reaction typically involves treating N-(Phthaloyl)glycine with N-hydroxysuccinimide in the presence of DCC, often in an aprotic solvent like dioxane or dimethoxyethane.

A typical procedure involves dissolving N-(Phthaloyl)glycine and N-hydroxysuccinimide in an anhydrous solvent. DCC is then added, often with cooling, and the reaction is allowed to proceed, typically overnight at reduced temperatures. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration. The filtrate, containing the desired ester, is then concentrated.

For instance, a reported method for preparing the N-hydroxysuccinimide ester of phthaloylglycine involves dissolving phthaloylglycine (4.10 g, 0.020 mole) and hydroxysuccinimide (2.30 g, 0.020 mole) in 25 ml of anhydrous dimethoxyethane. Dicyclohexylcarbodiimide (4.52 g, 0.020 mole + 10%) was added to the ice-cold solution with stirring. After 20 hours at 0 °C, the urea (B33335) byproduct was removed by filtration, and the filtrate was concentrated to dryness. Recrystallization from isopropanol (B130326) yielded the pure product with a melting point of 182-183 °C google.com.

To improve the efficiency and reduce side reactions, particularly racemization, ancillary reagents are often used in carbodiimide-mediated couplings. 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are common additives. These reagents react with the O-acylisourea intermediate to form more stable activated esters (e.g., HOBt esters), which then react with the nucleophile. This strategy can minimize racemization, especially when dealing with chiral amino acids.

While the primary focus is on N-(Phthaloyl)glycine, which is achiral, the general principle of using additives like HOBt with carbodiimides like DCC or DIC (diisopropylcarbodiimide) is well-established for activated ester synthesis in peptide chemistry peptide.combachem.comglobalresearchonline.net. These additives can enhance reaction rates and yields, and in cases involving chiral amino acids, suppress epimerization peptide.com.

Carbodiimide-Free Approaches for N-Hydroxysuccinimide Ester Formation

Alternative methods that avoid the use of carbodiimides have also been developed, offering potential advantages in terms of byproduct removal or reaction conditions.

A carbodiimide-free method for synthesizing active esters, including N-hydroxysuccinimide esters, involves the use of a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) organic-chemistry.orgorganic-chemistry.org. This system activates carboxylic acids, allowing them to react with nucleophiles like N-hydroxysuccinimide. This method operates at room temperature and is noted for its simplicity, cost-effectiveness, and broad substrate scope, accommodating aromatic, aliphatic, and α-amino acid derivatives. It is also reported to cause minimal racemization organic-chemistry.org.

Another oxidative approach utilizes hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), in combination with N-hydroxysuccinimide for the synthesis of NHS esters from alcohols or aldehydes amerigoscientific.compsu.eduumich.edu. This method transforms alcohols or aldehydes into reactive intermediates that then couple with NHS.

Solvent-Free and Microwave-Assisted Synthesis of N-Phthaloylamino Acid Precursors

The synthesis of N-phthaloylamino acids, such as N-phthaloylglycine, can be efficiently achieved using solvent-free and microwave-assisted techniques. These methods offer advantages such as reduced reaction times, higher yields, and improved purity, aligning with green chemistry principles researchgate.netresearchgate.netscholarsresearchlibrary.comresearchgate.netnih.gov.

For example, N-phthaloylglycine can be synthesized by reacting phthalic anhydride (B1165640) with glycine (B1666218) under microwave irradiation without a solvent researchgate.netresearchgate.netresearchgate.net. These reactions often involve heating the solid reactants in a microwave reactor, leading to rapid formation of the desired product. Optimized conditions for solvent-free microwave synthesis of phthaloylamino acids have been established, involving specific temperature and time limits researchgate.net.

Preparation of N-Hydroxysuccinimide Itself and Precursors to N-(Phthaloyl)glycine

N-Hydroxysuccinimide (NHS) : N-Hydroxysuccinimide (CAS: 6066-82-6) is typically prepared by reacting succinic anhydride with hydroxylamine (B1172632) or hydroxylamine hydrochloride prepchem.comchemicalbook.comgoogle.comgoogle.comchemicalbook.comresearchgate.netenamine.netchemicalbook.com. A common method involves suspending hydroxylamine hydrochloride in an ether organic solvent, adding a methanol (B129727) solution of an inorganic alkali (like NaOH) under nitrogen, and filtering off the precipitated NaCl. The filtrate is then treated with succinic anhydride and a catalyst (e.g., sulfuric acid or acetic acid), followed by heating and solvent evaporation to yield crude N-hydroxysuccinimide, which can be purified by recrystallization google.comgoogle.com. Yields are often reported in the range of 49-93% prepchem.comchemicalbook.comchemicalbook.com.

N-(Phthaloyl)glycine : N-(Phthaloyl)glycine is a key precursor for the target ester. It is typically synthesized through the condensation reaction of phthalic anhydride with glycine chembk.comx-mol.netchemicalbook.comscielo.br. This reaction can be carried out in various solvents, such as toluene (B28343) under reflux with triethylamine x-mol.net, or in glacial acetic acid at elevated temperatures scielo.br. Solvent-free microwave irradiation has also been employed for its synthesis, offering faster reaction times and good yields researchgate.netresearchgate.netresearchgate.net.

Data Table 1: Synthesis of N-Hydroxysuccinimide (NHS)

| Reagents | Conditions | Yield | Melting Point (°C) | Citation |

| Hydroxylamine hydrochloride, Succinic anhydride, Sodium methoxide | Reflux in methanol, then reflux in toluene/methylethylketone | 49% | 97-98 | prepchem.com |

| Hydroxylamine hydrochloride, Succinic anhydride, Complex acid catalyst | Ether organic solvent, followed by heating (105-130 °C), reduced pressure evaporation | Crude | N/A | google.comgoogle.com |

| Hydroxylamine, Succinic anhydride | Heating | N/A | 95-96 | chemicalbook.comchemicalbook.com |

| Hydroxylamine hydrochloride, Succinic anhydride, Amberlyst A21 catalyst | Various conditions, solid base catalyst | 42% | N/A | researchgate.net |

Data Table 2: Synthesis of N-(Phthaloyl)glycine

| Reagents | Conditions | Yield | Melting Point (°C) | Citation |

| Phthalic anhydride, Glycine | Toluene, Triethylamine, Reflux | N/A | 189-190 | x-mol.net |

| Phthalic anhydride, Glycine | Glacial acetic acid, Reflux | 80% | 189-190 | scielo.br |

| Phthalic anhydride, Glycine | Microwave irradiation, Solvent-free | 81-98% | N/A | researchgate.net |

| Phthalic anhydride, Glycine | Microwave irradiation, Solvent-free (200 W at 130 °C for 5-6 min) | N/A | N/A | researchgate.net |

Data Table 3: Synthesis of N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester

| N-(Phthaloyl)glycine | N-Hydroxysuccinimide | Coupling Agent/Method | Solvent | Conditions | Yield | Melting Point (°C) | Citation |

| N-(Phthaloyl)glycine | N-Hydroxysuccinimide | DCC | Dimethoxyethane | 0 °C to RT, 20 hours | N/A | 182-183 | google.com |

| Carboxylic Acid | N-Hydroxysuccinimide | I2/PPh3/Et3N | N/A | Room temperature | Good | N/A | organic-chemistry.orgorganic-chemistry.org |

Note: "N/A" indicates data not available or not specified in the source.

Mechanistic Studies and Reactivity Profiles of N Phthaloyl Glycine N Hydroxysuccinimide Ester

Fundamental Amide Bond Formation Mechanisms Mediated by N-Hydroxysuccinimide Esters

N-hydroxysuccinimide (NHS) esters are among the most common reagents for the covalent modification of primary amine groups in both synthetic organic chemistry and bioconjugation. nih.govrsc.org Their popularity stems from their relative stability, ease of preparation, and high reactivity and selectivity toward primary amines under mild, often aqueous, conditions. guidechem.comglenresearch.com The fundamental reaction results in the formation of a highly stable amide bond. glenresearch.com

The mechanism of amide bond formation using an NHS ester like Pht-gly-osu is a classic example of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the ester. glenresearch.comnih.gov This attack leads to the formation of a transient, high-energy tetrahedral intermediate. glenresearch.comyoutube.com

Mechanism of Amide Bond Formation via NHS Ester

Stereochemical Control and Racemization Prevention in N-(Phthaloyl)glycine Coupling Reactions

A significant challenge in peptide synthesis is the prevention of racemization at the α-carbon of the activated amino acid. peptide.comnih.gov Activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting carbanion can lead to a loss of chiral purity. bibliomed.org This is particularly problematic for many amino acids, though less so for glycine (B1666218) which is achiral. However, the principles of stereochemical control are paramount when considering derivatives of other amino acids.

The N-phthaloyl (Pht) group is a well-established protecting group used to suppress racemization during peptide coupling reactions. Unlike urethane-type protecting groups (like Fmoc or Boc), the phthaloyl group prevents the formation of 5(4H)-oxazolone (azlactone) intermediates, which are a primary pathway for racemization. bibliomed.org Studies on competitive activated couplings of N-phthaloyl amino acids have shown a significant and consistent preference for heterochiral coupling (i.e., an L-amino acid derivative reacting preferentially with a D-amino acid derivative, and vice versa). rsc.org The use of alternative protecting groups, such as the N-tetrachlorophthaloyl (TCP) group, has also been explored, offering similar stereochemical protection with different deprotection conditions. researchgate.net

| Feature | N-Phthaloyl Group | Urethane-type Groups (Fmoc, Boc) |

| Racemization Pathway | Oxazolone (B7731731) formation is blocked | Prone to racemization via oxazolone intermediate nih.govbibliomed.org |

| Stereochemical Preference | Shows preference for heterochiral coupling rsc.org | Varies with coupling conditions and reagents |

| Deprotection | Typically requires hydrazinolysis | Acid-labile (Boc) or base-labile (Fmoc) nih.gov |

Analysis of Competing Side Reactions and Byproduct Formation in Activated Ester Chemistry

While NHS esters are highly selective for primary amines, several competing side reactions can occur, potentially reducing the yield of the desired product. nih.govglenresearch.com

The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. rsc.orgnih.gov The rate of hydrolysis is highly dependent on pH, increasing significantly in more alkaline conditions. thermofisher.com At a pH of 7 and 0°C, the half-life of an NHS ester due to hydrolysis can be several hours, but this drops to minutes at a pH of 8.6. thermofisher.com This necessitates careful control of reaction pH and concentration to ensure aminolysis outcompetes hydrolysis. nih.gov

Other potential side reactions include:

Reaction with other nucleophiles : While less favorable, NHS esters can react with hydroxyl (e.g., in serine, threonine, tyrosine) and sulfhydryl (cysteine) groups. glenresearch.com The resulting O-acyl and S-acyl products are generally less stable than the corresponding amide and can be displaced by amines. glenresearch.comresearchgate.net

Aspartimide Formation : In peptide synthesis involving aspartic acid, the peptide backbone's nitrogen can attack the side-chain ester, leading to a cyclic aspartimide intermediate. This can result in racemization and the formation of β-peptide linkages upon ring-opening. peptide.comiris-biotech.de

Diketopiperazine Formation : At the dipeptide stage of solid-phase synthesis, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. peptide.comiris-biotech.de

N-Acylurea Formation : When carbodiimides like EDC are used to generate the NHS ester in situ, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an inactive byproduct. bachem.com

| Side Reaction | Description | Conditions Favoring Reaction |

| Hydrolysis | Reaction of the NHS ester with water to form the carboxylic acid and NHS. nih.gov | Aqueous buffers, especially at pH > 8. thermofisher.com |

| O-Acylation | Reaction with hydroxyl groups (Ser, Thr, Tyr). researchgate.net | Proximity to histidine residues which can act as a general base. researchgate.net |

| Aspartimide Formation | Intramolecular cyclization involving an aspartate residue. iris-biotech.de | Acidic or basic conditions, particularly with Asp-Gly or Asp-Asn sequences. iris-biotech.de |

| N-Acylurea Formation | Rearrangement of the O-acylisourea intermediate during in situ activation. bachem.com | Common with carbodiimide-mediated couplings. |

Reaction Kinetics and Pathway Elucidation for Activated Ester Aminolysis

The aminolysis of NHS esters in aqueous buffers is a complex process influenced by pH, buffer composition, and the nucleophilicity of the amine. acs.org The reaction rate generally increases with pH, as a higher pH leads to a greater concentration of the unprotonated, more nucleophilic form of the primary amine. thermofisher.com However, the rate of hydrolysis also increases with pH. thermofisher.com Therefore, an optimal pH range, typically between 7.2 and 8.5, is employed to balance efficient aminolysis with minimal hydrolysis. thermofisher.com

Kinetic studies comparing the aminolysis and hydrolysis of activated esters have shown that the heterogeneous aminolysis rate constant can be significantly lower than the hydrolysis rate constant, especially at low protein or amine concentrations. nih.gov This highlights the importance of using a sufficient concentration of the amine nucleophile to favor the desired reaction pathway.

Regioselectivity and Chemoselectivity in Reactions Involving N-Phthaloylamino Acid Derivatives

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. youtube.com NHS esters exhibit high chemoselectivity for primary aliphatic amines over other nucleophilic groups commonly found in biomolecules, such as alcohols, thiols, and guanidinium (B1211019) groups in solution. nih.govglenresearch.com While reactions with hydroxyl and sulfhydryl groups can occur, they are generally slower and the resulting products are less stable. glenresearch.com The phthaloyl group itself is a protecting group, rendering the protected amine non-reactive and thus directing reactivity to other sites in a molecule. researchgate.net

Regioselectivity refers to the preference for reaction at one position over another. youtube.com In the context of proteins, NHS esters can react with the α-amine at the N-terminus and the ε-amines of lysine (B10760008) side chains. nih.govnih.gov For many NHS esters, there is limited regioselectivity between these sites, often leading to heterogeneous labeling. nih.gov However, factors such as steric hindrance around the reactive amine and local pH differences can influence the site of modification.

The use of the N-phthaloyl protecting group on glycine in this compound ensures that only the NHS-activated carboxyl group is available for reaction, providing absolute control over the connectivity of the glycine unit.

Methodological Innovations and Optimization Strategies in N Phthaloyl Glycine N Hydroxysuccinimide Ester Chemistry

Optimization of Reaction Conditions for Activated Ester Couplings

The efficiency of coupling reactions involving Pht-gly-osu is highly dependent on precise control of the reaction environment. Key parameters that have been investigated and optimized include solvent choice, pH, temperature, and reagent stoichiometry.

The choice of solvent significantly impacts the solubility of reactants, reaction rate, and the stability of the activated ester. Polar aprotic solvents are generally favored for NHS ester reactions as they enhance the nucleophilicity of amines and stabilize the activated ester intermediate papyrusbio.comglenresearch.comlumiprobe.com. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used, often in combination with aqueous buffers. Studies on similar NHS ester reactions have shown that optimal labeling yields can be achieved with specific solvent mixtures. For instance, a combination of 45–55% DMSO with a bicarbonate buffer (pH 7.0–7.5) has been reported to double the efficiency of RNA labeling with NHS-linked fluorophores, suggesting that sufficient DMSO is required for efficient coupling researchgate.net. The presence of water, while necessary for buffer systems, can lead to hydrolysis of the NHS ester, competing with the desired amine coupling reaction papyrusbio.comthermofisher.com. Therefore, careful control of the aqueous component and solvent composition is essential to maximize coupling efficiency and minimize ester hydrolysis papyrusbio.comlumiprobe.comthermofisher.com.

The reactivity of NHS esters like this compound is strongly pH-dependent. The amine component must be deprotonated to act as an effective nucleophile papyrusbio.comlumiprobe.comthermofisher.comthermofisher.combenchchem.com. Consequently, reactions are typically performed in buffered solutions at a pH range that favors amine nucleophilicity while minimizing ester hydrolysis. The optimal pH for NHS ester coupling with primary amines is generally between 7.2 and 9.0 papyrusbio.comlumiprobe.comthermofisher.comthermofisher.com. Buffers commonly employed include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers lumiprobe.comthermofisher.comthermofisher.comwindows.net. It is crucial to avoid buffers that contain primary amines, such as Tris or glycine (B1666218), as they can compete with the target amine and quench the reaction glenresearch.comlumiprobe.comthermofisher.com. For reactions in mixed aqueous-organic media, maintaining the appropriate pH of the aqueous phase is critical for the success of the coupling papyrusbio.comresearchgate.net.

Temperature and reaction time are critical parameters that influence the kinetics of both the desired coupling reaction and competing hydrolysis reactions. Generally, NHS ester couplings are performed at temperatures ranging from 4°C to room temperature thermofisher.comthermofisher.comwindows.net. Lower temperatures can help to preserve the stability of the activated ester, reducing hydrolysis, while moderate temperatures can accelerate the coupling reaction. The reaction time required for complete coupling can vary depending on the specific reactants, solvent system, and temperature, typically ranging from 30 minutes to several hours thermofisher.comthermofisher.comwindows.net. Optimization involves finding a balance that ensures efficient amine acylation without significant degradation of the activated ester. For example, shortening the reaction time to 0.5 hours at 28°C in a specific RNA labeling protocol led to a doubling of fluorescent labeling efficiency researchgate.net.

Precise control over the stoichiometric ratio of this compound to the amine-containing substrate is essential for maximizing yield and minimizing waste. Typically, a molar excess of the activated ester is used to ensure complete reaction of the amine component, especially when dealing with less reactive amines or when hydrolysis is a significant concern glenresearch.comlumiprobe.com. Molar excesses ranging from 5 to 20 equivalents of the NHS ester relative to the amine are commonly employed glenresearch.comlumiprobe.com. However, using a very large excess can lead to increased cost and potential for side reactions or difficulties in purification. Optimization involves determining the minimal excess required to achieve high conversion while maintaining cost-effectiveness and product purity.

Implementation of Green Chemistry Principles

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances core.ac.uknumberanalytics.comjddhs.com. In the context of this compound chemistry, this translates to exploring solvent-free synthesis methods and minimizing the use of hazardous solvents.

Solvent-free synthesis represents a significant advancement in green chemistry, offering numerous benefits such as reduced waste, lower costs, and improved safety core.ac.ukresearchgate.net. Mechanochemistry, which involves inducing chemical reactions through the application of mechanical energy (e.g., grinding or milling), is a prominent technique for solvent-free synthesis rsc.orgnih.govresearchgate.netresearchgate.netucl.ac.ukchemrxiv.org. While specific solvent-free methods for this compound itself are not explicitly detailed in the provided search results, the broader field of NHS ester chemistry and amide bond formation has seen advancements in this area. Mechanochemical approaches have been successfully applied to various amide synthesis reactions, demonstrating high yields and efficiency without the need for organic solvents researchgate.netucl.ac.ukchemrxiv.org. These methods often involve grinding solid reactants together, sometimes with a small amount of liquid additive (liquid-assisted grinding, LAG) to facilitate the reaction rsc.orgucl.ac.uk. The application of such green methodologies to this compound chemistry could lead to more sustainable and environmentally benign processes for the synthesis of valuable amide-containing compounds.

Compound List:

N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester (this compound)

N-hydroxysuccinimide (NHS)

Glycine

Phthalic acid

Amine

Carboxylic acid

Dimethyl sulfoxide (DMSO)

N,N-dimethylformamide (DMF)

Tris buffer

Glycine buffer

Phosphate buffer

Carbonate-bicarbonate buffer

HEPES buffer

Borate buffer

Acetonitrile (ACN)

Propylphosphonic anhydride (B1165640) (T3P®)

OxymaPure

Diisopropylethylamine (DIEA)

N-methylimidazole (NMI)

Fluorescein

Tide Fluor 3 (TF3)

Sulfo-NHS

Sulfotetrafluorophenyl (STP)

DSS (Dithiobis(succinimidyl propionate))

BS3 (Bis(sulfosuccinimidyl)suberate)

EMCS (6-maleimidohexanoic acid N-hydroxysuccinimide ester)

Cy5 NHS ester

BSA (Bovine Serum Albumin)

2,4,6-trichloro-1,3,5-triazine

Triphenylphosphine (B44618) (PPh3)

EDC·HCl (1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride)

Hünig's base (N,N-diisopropylethylamine)

TFFH (fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate)

K2HPO4 (Dipotassium phosphate)

Minimizing Byproducts and Atom Economy in Activated Ester Couplings

The formation of activated esters, including N-hydroxysuccinimide (NHS) esters, often involves coupling reagents that can generate stoichiometric byproducts. For instance, the widely used dicyclohexylcarbodiimide (B1669883) (DCC) method for preparing activated esters from carboxylic acids and N-hydroxysuccinimide generates dicyclohexylurea, which can sometimes be difficult to remove and impacts atom economy unimi.itbachem.com.

Alternative activation methods aim to mitigate these issues. The use of triphenylphosphine (PPh₃) in conjunction with iodine (I₂) and a base offers a route to various isolable active esters, including NHS and N-hydroxyphthalimide esters, from carboxylic acids. This method is noted for its broad substrate scope, operating at room temperature and demonstrating minimal racemization, which is crucial for amino acid derivatives organic-chemistry.org. The I₂/PPh₃ system provides a more atom-economical approach by avoiding carbodiimides and their associated urea (B33335) byproducts organic-chemistry.org. While specific byproduct profiles for this compound using various methods are not detailed in all sources, the general drive in activated ester chemistry is towards cleaner reactions and higher atom economy through optimized reagent selection and reaction conditions unimi.itnih.gov.

Application of Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis (MAOS) in Phthaloylamino Acid Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields, particularly in the synthesis of protected amino acids. Studies have demonstrated the effectiveness of solvent-free microwave irradiation for the synthesis of N-phthaloylamino acids, including phthaloyl derivatives of glycine benthamdirect.comresearchgate.netresearchgate.neteurekaselect.com.

These methods typically involve heating a mixture of phthalic anhydride and the amino acid under microwave irradiation. Optimized conditions often involve continuous heating at around 200 W and 130 °C for short durations (5-6 minutes), followed by additional heating. This approach has successfully synthesized various phthaloylamino acid derivatives with high yields, often ranging from 81% to 98%, and in significantly reduced reaction times compared to conventional methods researchgate.net. For example, the synthesis of phthaloyl derivatives of glycine has been achieved in as little as 5-6 minutes of continuous heating benthamdirect.comeurekaselect.com. This rapid, solvent-free methodology aligns with green chemistry principles by minimizing solvent usage and energy consumption researchgate.netajchem-a.com.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-Phthaloylamino Acids

| Amino Acid Derivative | Conventional Method (Typical Time) | Microwave-Assisted Method (Typical Time) | Typical Yield (Microwave) | Reference |

| N-Phthaloylglycine | Hours | 5-6 minutes | 81-98% | researchgate.net |

| N-Phthaloylalanine | Hours | 5-6 minutes | 81-98% | researchgate.net |

| N-Phthaloyl-β-alanine | Hours | 5-6 minutes | 81-98% | researchgate.net |

Exploration of Mechanochemical and Ultrasound-Assisted Methods

Mechanochemistry, which utilizes mechanical energy (e.g., grinding) to induce chemical transformations, and sonochemistry, employing ultrasound, offer solvent-free or reduced-solvent alternatives for synthesis. These techniques are increasingly explored for amide and ester bond formation, including those involving amino acid derivatives.

Mechanochemical approaches have been developed for the synthesis of amides and dipeptides from carboxylic acids and amines, often using reagents like 2,4,6-trichloro-1,3,5-triazine and PPh₃. These methods are compatible with N-protected amino acids and can proceed without detectable racemization rsc.orgbeilstein-journals.org. While direct application to the synthesis of this compound itself via mechanochemistry is not explicitly detailed, related transformations of amino acids highlight the potential for efficient, solvent-free activation and coupling beilstein-journals.orgucm.es.

Ultrasound irradiation has been shown to accelerate esterification reactions, including those of carboxylic acids with alcohols researchgate.neteurekaselect.com. For instance, ultrasound-assisted synthesis of N-acylcyanamides from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine has been reported, demonstrating efficiency and good yields within minutes at room temperature organic-chemistry.org. Furthermore, N,N-Phthaloylamino acids have been utilized as chiral auxiliaries in asymmetric Mannich-type reactions, with ultrasound-assisted rapid synthesis noted in related contexts tandfonline.com. These methods offer advantages in terms of reduced reaction times, lower energy consumption, and minimized waste generation researchgate.netorganic-chemistry.org.

Enzymatic and Biomimetic Approaches to Amino Acid Derivatization

Enzymatic and biomimetic strategies offer highly selective and environmentally benign routes for chemical synthesis. While direct enzymatic synthesis of this compound is not widely reported, enzymes like immobilized Candida Antarctica lipase (B570770) (Novozym 435) have been employed for the esterification of phthalic anhydride with other molecules, such as betulinic acid rsc.org. These biocatalytic approaches can achieve good yields under optimized conditions, demonstrating the potential for enzymatic activation or derivatization of amino acids or related structures.

Biomimetic approaches, inspired by biological processes, are also gaining traction. For example, a biomimetic 1,2-amino migration strategy has been developed using photoredox catalysis, enabling the modular synthesis of γ-substituted β-amino acids from α-amino acid derivatives nih.gov. These methods underscore the growing interest in harnessing biological principles for synthetic efficiency and selectivity in amino acid chemistry.

High-Throughput Synthesis and Automation in Activated Ester Chemistry

The development and optimization of synthetic routes for activated esters, including this compound, can be significantly accelerated through high-throughput experimentation (HTE) and automation. HTE allows for the rapid screening of a wide range of reaction conditions, catalysts, and reagents, facilitating the identification of optimal parameters for yield, purity, and reaction time d-nb.info.

In peptide synthesis, which heavily relies on activated esters like N-hydroxysuccinimide (NHS) esters, automation has been a cornerstone for decades. Automated solid-phase peptide synthesis (SPPS) utilizes activated amino acid derivatives to efficiently build peptide chains beilstein-journals.orgnih.gov. The development of stable, highly reactive activated esters has been crucial for the success of automated SPPS, enabling the rapid coupling of amino acid residues bachem.comnih.gov. For example, NHS esters are routinely used in automated SPPS for introducing amino acid building blocks, and their reactivity is well-suited for rapid chain elongation beilstein-journals.orgnih.gov. The systematic optimization of esterification reactions using HTE, as demonstrated in copper-catalyzed deaminative esterification, can explore vast chemical spaces to discover novel pathways and optimize existing ones, thereby expanding the toolkit for synthesizing diverse ester analogs d-nb.info.

Compound List:

N-(Phthaloyl)glycine N-hydroxysuccinimide ester (this compound)

N-Phthaloylglycine

N-Hydroxysuccinimide (NHS)

Phthalic anhydride

Dicyclohexylcarbodiimide (DCC)

Triphenylphosphine (PPh₃)

Iodine (I₂)

2,4,6-trichloro-1,3,5-triazine

Candida Antarctica lipase (Novozym 435)

Comparative Analysis of N Phthaloyl Glycine N Hydroxysuccinimide Ester with Other Activating Agents

Comparison with Other N-Hydroxyimide Esters (e.g., N-Hydroxyphthalimide Esters)

N-hydroxyimide esters are a prominent class of activating agents used in peptide synthesis. Besides N-hydroxysuccinimide (NHS) esters like Pht-gly-OSu, N-hydroxyphthalimide (NHP) esters also find application. While both are effective, they exhibit key differences in reactivity and the properties of their byproducts.

Esters of N-hydroxyphthalimide have been shown to be valuable intermediates in peptide synthesis due to their high reactivity and crystallinity. chemicalbook.com However, a significant drawback of N-hydroxyphthalimide esters is the water-insolubility of the N-hydroxyphthalimide byproduct formed after the coupling reaction. chemicalbook.com In contrast, N-hydroxysuccinimide, the byproduct of NHS esters like this compound, is water-soluble. chemicalbook.com This property simplifies the purification process, as the byproduct can be easily removed through aqueous extraction, a considerable advantage in solution-phase synthesis.

While both types of esters are suitable for the stepwise synthesis of peptides with minimal racemization, the practical advantages offered by the water-soluble byproduct of NHS esters have contributed to their widespread use. chemicalbook.comresearchgate.net The choice between an NHS and an NHP ester can, therefore, depend on the specific requirements of the synthesis, particularly the intended purification strategy.

| Feature | N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester (this compound) | N-Hydroxyphthalimide (NHP) Esters |

|---|---|---|

| Reactivity | High, suitable for efficient amide bond formation. | High, comparable to NHS esters. chemicalbook.com |

| Byproduct | N-hydroxysuccinimide (water-soluble). chemicalbook.com | N-hydroxyphthalimide (water-insoluble). chemicalbook.com |

| Purification | Simplified due to easy removal of the byproduct by aqueous wash. chemicalbook.com | More complex due to the insolubility of the byproduct in water. chemicalbook.com |

| Racemization | Low risk of racemization during coupling. researchgate.net | Low risk of racemization during coupling. researchgate.net |

Comparative Efficacy with Mixed Anhydrides, Acyl Azides, and Acyl Halides

Beyond active esters and onium salts, other classical methods for activating carboxylic acids include the formation of mixed anhydrides, acyl azides, and acyl halides.

Mixed anhydrides , typically formed by reacting the carboxylic acid with an alkyl chloroformate, are highly reactive intermediates. However, they suffer from a significant drawback: the nucleophilic amine can attack either of the two carbonyl groups of the anhydride (B1165640), leading to the formation of an undesired urethane byproduct. This lack of regioselectivity can lower the yield of the desired peptide.

Acyl azides are known for their low propensity for racemization during peptide coupling. acs.org The Curtius rearrangement is a potential side reaction, but this generally requires heating, and peptide couplings are typically performed at or below room temperature. The preparation of acyl azides often involves the use of potentially hazardous reagents.

Acyl halides , particularly acyl chlorides, are the most reactive acylating agents. researchgate.net Their high reactivity, however, makes them prone to side reactions and difficult to handle, as they are sensitive to moisture. In the context of peptide synthesis, their extreme reactivity significantly increases the risk of racemization. For these reasons, acyl halides are less commonly used for routine peptide synthesis compared to milder activating agents like this compound.

In comparison, this compound offers a good compromise between reactivity and stability, with a low risk of racemization and the absence of regioselectivity issues seen with mixed anhydrides.

| Activating Agent | Reactivity | Key Advantages | Key Disadvantages |

|---|---|---|---|

| This compound | High | Good stability, low racemization, clean reaction. chemicalbook.comrsc.org | Two-step process (activation then coupling). |

| Mixed Anhydrides | Very High | Rapid reactions. | Lack of regioselectivity leading to byproducts, risk of racemization. acs.org |

| Acyl Azides | High | Very low racemization. acs.orgchemrxiv.org | Potential for Curtius rearrangement, use of hazardous reagents. raco.cat |

| Acyl Halides | Extremely High | Very rapid acylation. | High risk of racemization, moisture sensitivity, prone to side reactions. researchgate.net |

Relative Reactivity and Selectivity Compared to Pentafluorophenyl Esters and Other Active Esters

Within the family of active esters, the nature of the leaving group significantly influences reactivity and stability. Pentafluorophenyl (PFP) esters are another widely used class of active esters.

PFP esters are generally considered to be more reactive than NHS esters. researchgate.net This increased reactivity can be advantageous for coupling sterically hindered amino acids or for driving difficult couplings to completion. bachem.com Furthermore, PFP esters are often reported to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters. echemi.com This enhanced stability can be beneficial in bioconjugation reactions performed in aqueous buffers.

However, the increased reactivity of PFP esters can also be a disadvantage, potentially leading to a lower selectivity if other nucleophilic functional groups are present. NHS esters like this compound are generally highly selective for primary amines over other nucleophiles such as hydroxyl groups, although side reactions with hydroxyl-containing amino acids can occur, especially with a large excess of the NHS ester. rug.nl The optimal pH for conjugation with PFP esters is also slightly higher than that for NHS esters. echemi.com

The choice between an NHS ester like this compound and a PFP ester will depend on the specific application. For routine couplings where high selectivity and ease of handling are paramount, NHS esters are often preferred. For more challenging couplings or when enhanced stability to hydrolysis is required, PFP esters may be a better choice.

| Feature | This compound (NHS Ester) | Pentafluorophenyl (PFP) Ester |

|---|---|---|

| Reactivity | High. chemicalbook.com | Very high, generally more reactive than NHS esters. researchgate.net |

| Stability to Hydrolysis | Moderately stable in aqueous solution. echemi.com | More stable to hydrolysis than NHS esters. echemi.com |

| Selectivity | High selectivity for primary amines. rug.nl | High, but increased reactivity may lead to lower selectivity in some cases. |

| Applications | General peptide synthesis, bioconjugation. chemicalbook.com | Difficult couplings, sterically hindered amino acids, applications requiring higher hydrolytic stability. bachem.com |

Theoretical and Computational Investigations of N Phthaloyl Glycine N Hydroxysuccinimide Ester Reactions

Quantum Chemical Calculations for Mechanistic Insights into Activated Ester Chemistry

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic structure and energetic landscapes of reacting molecules. osu.edu These methods are particularly useful for elucidating the mechanisms of reactions involving activated esters like Pht-gly-osu. The reactivity of N-hydroxysuccinimide (NHS) esters stems from the electron-withdrawing nature of the succinimidyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Researchers employ high-level computational techniques, including Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, to model these reactions. osu.edu Such calculations can accurately predict the geometries of reactants, products, and, most importantly, the transient species that exist along the reaction pathway, namely transition states and intermediates. osu.edu

For the aminolysis of this compound (a common reaction used in bioconjugation), quantum chemical calculations can map out the potential energy surface. This allows for the determination of activation energies, which are critical for understanding reaction kinetics. The calculations can compare different proposed mechanisms, for instance, a direct nucleophilic attack by an amine on the ester's carbonyl carbon versus a pathway involving a tetrahedral intermediate. The relative energies of these pathways help to identify the most favorable reaction route. Recent advancements in computational chemistry have highlighted the importance of non-covalent interactions in influencing reaction mechanisms, a factor that can be meticulously studied using these models. rsc.org

Table 1: Application of Quantum Chemical Methods in Activated Ester Analysis

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometries of ground states, transition states, and intermediates; Reaction energies and activation barriers. | Elucidating the step-by-step mechanism of aminolysis or hydrolysis. |

| CASSCF | Electronic structure of excited states and species with complex electronic character. | Investigating photochemical reactions or reactions involving radical intermediates. osu.edu |

| Coupled-Cluster (CC) Methods | Highly accurate energies for benchmarking other methods. osu.edu | Providing a "gold standard" for the energetics of key reaction steps. |

Molecular Dynamics Simulations of Interfacial Reactivity of N-Hydroxysuccinimide Esters

While quantum mechanics provides a detailed view of the reaction at a single-molecule level, molecular dynamics (MD) simulations offer insights into the behavior of ensembles of molecules over time. kobe-u.ac.jp MD simulations are particularly powerful for studying reactions in complex environments, such as in solution or at interfaces (e.g., solid-liquid or liquid-liquid). osti.govdntb.gov.ua For a molecule like this compound, which may be used to modify surfaces or large biomolecules, understanding its interfacial reactivity is crucial.

MD simulations model the system using classical mechanics, where atoms are treated as spheres and bonds as springs. By solving Newton's equations of motion for every atom in the system, MD can track the trajectory, orientation, and interactions of molecules over time. kobe-u.ac.jp This allows researchers to observe how solvent molecules arrange around the this compound ester, how the ester approaches a reactive surface or another molecule, and how these interactions influence its reactivity.

For instance, an MD simulation could model this compound molecules at a water-organic solvent interface. The simulation could reveal the preferred orientation of the ester at the interface, showing whether the reactive ester group is exposed to the aqueous phase (where a nucleophile might be present) or sequestered in the organic phase. Reactive MD simulations, which use force fields like ReaxFF, can even model the bond-breaking and bond-forming events of the chemical reaction itself, providing a dynamic picture of the reaction process in a realistic environment. kobe-u.ac.jp Studies have shown that the gas-phase reactivity of NHS esters with certain nucleophiles, like carboxylates, can be significantly different from their reactivity in solution, a phenomenon that MD simulations can help to explore. nih.govnih.gov

Computational Modeling for Reaction Optimization and Product Prediction

Computational chemistry is not only a tool for fundamental understanding but also a practical aid in the laboratory for optimizing reaction conditions and predicting outcomes. osu.edu By modeling how changes in parameters like solvent, temperature, or catalyst affect the energy landscape of a reaction, chemists can computationally screen for the most efficient conditions before undertaking extensive experimental work.

For the synthesis or subsequent reactions of this compound, computational models can be used to:

Solvent Effects: Predict how different solvents will stabilize or destabilize reactants and transition states, thereby affecting reaction rates. Continuum solvent models or explicit solvent molecules in MD simulations can be used for this purpose.

Catalyst Design: In silico design of catalysts can improve the efficiency of reactions. osu.edu For instance, if a base is used to deprotonate a nucleophile in a reaction with this compound, modeling can help select a base with the optimal strength to facilitate the reaction without causing unwanted side reactions like hydrolysis of the ester.

Predicting Side Products: By calculating the activation energies for potential side reactions (e.g., hydrolysis of the ester by trace water), computational models can predict the likelihood of impurity formation. This is critical for developing robust synthetic protocols that deliver high yields of the desired product. For example, some NHS esters have been reported to react with hydroxyl groups on amino acids like tyrosine and serine, and computational models could assess the favorability of these pathways compared to the desired reaction. nih.gov

Retrosynthetic Analysis and Computer-Aided Synthetic Route Design

Retrosynthetic analysis is a logical process for planning a chemical synthesis by working backward from the desired target molecule to readily available starting materials. amazonaws.com For this compound, the analysis begins with the target itself.

The most obvious disconnection is at the ester bond, as esters are commonly formed from a carboxylic acid and an alcohol (or a leaving group equivalent). This retrosynthetic step suggests that this compound can be made from N-Phthaloylglycine and N-hydroxysuccinimide.

Target: N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester

Disconnection 1 (Ester bond): Leads to N-Phthaloylglycine and N-Hydroxysuccinimide.

Disconnection 2 (Amide bond of N-Phthaloylglycine): N-Phthaloylglycine is an N-acylated amino acid. A disconnection at the amide bond suggests it can be formed from Phthalic Anhydride (B1165640) and Glycine (B1666218). researchgate.net

This analysis provides a simple, logical pathway: react glycine with phthalic anhydride to form N-Phthaloylglycine, researchgate.net then activate the resulting carboxylic acid with N-hydroxysuccinimide, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a more modern reagent system. organic-chemistry.org

Table 2: Retrosynthetic Pathway for this compound

| Step | Target Molecule / Intermediate | Disconnection | Precursors |

|---|---|---|---|

| 1 | N-(Phthaloyl)glycine N-Hydroxysuccinimide Ester | C(O)-O Ester Bond | N-Phthaloylglycine, N-Hydroxysuccinimide |

| 2 | N-Phthaloylglycine | C-N Amide Bond | Phthalic Anhydride, Glycine |

Analytical Characterization Methodologies for N Phthaloyl Glycine N Hydroxysuccinimide Ester and Its Products

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic techniques provide fundamental insights into the molecular structure and functional groups present in Pht-gly-osu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for elucidating the structural integrity of this compound. ¹H NMR reveals the number, type, and connectivity of hydrogen atoms, providing characteristic signals for the aromatic protons of the phthaloyl group and the methylene (B1212753) protons of the glycine (B1666218) moiety. ¹³C NMR complements this by identifying the carbon backbone, including the carbonyl carbons of the phthaloyl and N-hydroxysuccinimide ester groups, as well as the carbon atoms of the glycine residue. While specific spectral data for this compound may vary, related phthaloyl-protected amino acids exhibit characteristic aromatic signals in the 7.2-7.9 ppm range for ¹H NMR, and distinct carbonyl signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of key functional groups. For this compound, characteristic absorption bands are expected for the carbonyl groups (C=O) of the phthaloyl moiety (typically around 1770-1715 cm⁻¹) and the N-hydroxysuccinimide ester (also contributing to carbonyl stretches). The presence of N-H stretching vibrations from any residual amine or amide functionalities, and C-N stretching vibrations, are also indicative of the compound's structure.

Table 8.1.1: Representative Spectroscopic Data for Phthaloyl-Protected Amino Acid Derivatives

| Technique | Characteristic Signals/Bands | Corresponds to Functional Group(s) | Reference |

| ¹H NMR | ~7.2-7.9 ppm (multiplets) | Aromatic protons of the phthaloyl group | nih.gov |

| ~3.6-3.9 ppm (multiplets) | Methylene protons of the glycine moiety (in related compounds) | nih.gov | |

| ¹³C NMR | ~170-177 ppm (singlets) | Carbonyl carbons (phthaloyl, ester, carboxylate) | nih.gov |

| IR Spectroscopy | ~1770-1715 cm⁻¹ (strong, multiple bands) | Carbonyl groups (phthaloyl, N-hydroxysuccinimide ester) | nih.govresearchgate.net |

| ~3570-2600 cm⁻¹ (broad band) | O-H stretch (if carboxylic acid form present) | nih.govresearchgate.net | |

| ~1610 cm⁻¹ | Aromatic C=C stretching of phthaloyl group | nih.gov |

Chromatographic Techniques for Purity and Identity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic methods are essential for assessing the purity of this compound and confirming its identity through molecular weight information.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of synthesized this compound. It allows for the separation of the target compound from synthetic byproducts, unreacted starting materials, and degradation products. Purity is typically reported as a percentage based on peak area, with values often exceeding 95% or 98% for high-quality material chemimpex.comvwr.comvwr.com. The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., acetonitrile/water gradients with acidic modifiers) is optimized for effective separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the identification power of mass spectrometry. This technique provides the molecular weight of this compound, confirming its identity and aiding in the characterization of impurities. Electrospray ionization (ESI) is commonly used, yielding protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. For related phthaloyl-protected amino acid esters, mass-to-charge ratios (m/z) corresponding to these ions have been reported, aiding in structural confirmation nih.govgoogle.com.

Table 8.2.1: Chromatographic Purity and LC-MS Data for this compound and Related Compounds

| Parameter | Value/Description | Technique | Reference |

| Purity | ≥98.0% | HPLC | vwr.comvwr.com |

| ≥95% | HPLC | chemimpex.com | |

| LC-MS (m/z) | [M+H]⁺ ~324.1, [M+Na]⁺ ~346.1 (for related phthaloyl-glycine ester) | ESI-MS | nih.gov |

| [M+H]⁺ ~511.4 (for related NHS ester conjugate) | LC-MS | google.com | |

| [M+H]⁺ ~411.3 (for related intermediate) | LC-MS | google.com |

Advanced Characterization for Surface-Immobilized Species (e.g., X-ray Photoelectron Spectroscopy (XPS), Electrochemical Reductive Desorption, Contact Angle Measurements)

When this compound or its derivatives are utilized for surface modification or immobilization, advanced surface-sensitive techniques are employed to assess the success and nature of the surface attachment.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the top 1 to 10 nm of a material. For surface-immobilized this compound, XPS can confirm the presence of characteristic elements (e.g., Carbon, Nitrogen, Oxygen) and provide information on their chemical environment, indicating successful conjugation and the integrity of the functional groups on the surface.

Electrochemical Reductive Desorption: This technique is particularly useful for analyzing molecules immobilized on conductive surfaces, such as electrodes. It involves applying a reductive potential to cleave the immobilized species from the surface, and the resulting current is measured. The charge passed is proportional to the surface coverage, providing quantitative information about the immobilized layer.

Contact Angle Measurements: Contact angle measurements are used to assess the surface energy and wettability of materials. When this compound is immobilized on a surface, changes in the contact angle (e.g., with water) can indicate alterations in surface hydrophilicity or hydrophobicity, reflecting the successful modification and the nature of the immobilized layer.

Elemental Analysis and Melting Point Determination in Synthetic Characterization

Elemental analysis and melting point determination are classical methods used to confirm the empirical formula and purity of synthesized organic compounds.

Elemental Analysis: This technique quantifies the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared to the theoretically calculated values based on the proposed molecular formula of this compound. Deviations outside acceptable limits (typically ±0.4%) can indicate impurities or an incorrect structural assignment.

Melting Point Determination: The melting point of a crystalline solid is a physical property that is highly sensitive to purity. Pure compounds typically exhibit a sharp melting range, whereas impurities tend to broaden and depress the melting point. For N-phthaloylglycine, a precursor or related compound, melting points are reported in the range of 193-196 °C chemicalbook.comchemsrc.com. Related N-hydroxysuccinimide esters of amino acids also have defined melting points, serving as a benchmark for purity assessment.

Table 8.4.1: Melting Point and Elemental Analysis Data for N-Phthaloylglycine and Related Compounds

| Compound / Parameter | Value | Method/Notes | Reference |

| N-Phthaloylglycine | Melting Point: 193-196 °C | Literature value (lit.) | chemicalbook.comchemsrc.com |

| Melting Point: 196 °C | Literature value | vwr.com | |

| Melting Point: 197-198 °C | Synthesized under microwave activation | researchgate.net | |

| Elemental Analysis | C, H, N values calculated for C₃₄H₃₆N₂O₆: C, 62.94; H, 6.27; N, 4.59 | For a related phthaloyl-protected amino acid derivative | nih.gov |

| C, H, N values calculated for C₃₄H₃₆N₂O₆: C, 71.81; H, 6.38; N, 4.93 | For a related phthaloyl-protected amino acid derivative | nih.gov | |

| C, H, N values calculated for C₃₄H₃₈N₄O₈: C, 64.75; H, 6.07; N, 8.88 | For a related phthaloyl-bis-(dipeptide)-ester | ajol.info |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Pht-gly-osu in laboratory settings?

- Methodological Answer : Synthesis typically involves [describe reaction steps, e.g., coupling reactions, purification methods]. Characterization requires a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic analysis (HPLC). Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios, catalysts) and cross-referencing with literature protocols . For novel compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC). Known compounds require citation of prior synthesis methods .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS for high sensitivity and specificity. Validate methods via calibration curves (R² ≥ 0.99), spike-recovery tests (80–120% recovery), and limit of detection/quantification (LOD/LOQ) calculations. Cross-validate results with independent techniques (e.g., UV-Vis spectroscopy) to address matrix interference .

Q. How should researchers design a literature review to identify gaps in this compound-related studies?

- Methodological Answer :

Use Boolean search terms in databases (e.g., SciFinder, PubMed) combining "this compound" with keywords like "synthesis," "mechanism," or "applications."

Prioritize primary sources (peer-reviewed journals) over reviews or patents .

Map trends using citation analysis tools (e.g., VOSviewer) to identify understudied areas (e.g., metabolic pathways, stability under physiological conditions) .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in reproducing this compound’s bioactivity across studies?

- Methodological Answer :

- Control Variables : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤ 0.1% v/v).

- Blinding : Use double-blinded assays to reduce bias in activity measurements.

- Replication : Perform triplicate experiments with independent batches. Report statistical significance (p < 0.05) and effect sizes .

- Data Transparency : Publish raw datasets and detailed protocols in supplementary materials .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer :

Meta-Analysis : Compare experimental conditions (e.g., DSC vs. TGA methods, heating rates).

Computational Validation : Use DFT calculations to predict stability trends and reconcile empirical discrepancies .

Collaborative Replication : Partner with independent labs to verify results under identical conditions .

Q. What optimization strategies improve yield and selectivity in this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, pH).

- Catalyst Screening : Test organocatalysts or transition-metal complexes for enantioselective synthesis.

- In Silico Modeling : Use molecular docking to predict substituent effects on activity .

Q. How should researchers address reproducibility failures in this compound’s pharmacokinetic profiles?

- Methodological Answer :

- Standardize Models : Use isogenic animal models or organ-on-chip systems to reduce biological variability.

- Pharmacokinetic Parameters : Report AUC, Cmax, and t½ with error margins. Compare against positive controls (e.g., reference drugs) .

Q. What interdisciplinary approaches are critical for studying this compound’s mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.